4-Bromo-3-ethoxybenzaldehyde

Lipophilicity Drug Design ADME

Researchers requiring precise 4-bromo-3-ethoxy substitution for reproducible Suzuki-Miyaura cross-coupling and PROTAC synthesis face challenges with regioisomeric impurities. This compound provides the exact substitution pattern, distinct from 3-bromo-4-ethoxy or 4-bromo-3-methoxy analogs, ensuring reliable reactivity and molecular geometry. • ≥98% purity • Balanced logP 2.66, aqueous solubility 0.2 g/L • Melting point 70-74°C for easy handling • Aldehyde handle for reductive amination or linker elaboration • Ambient shipping; store under inert gas at 2-8°C

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 1353962-25-0
Cat. No. B581662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethoxybenzaldehyde
CAS1353962-25-0
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)Br
InChIInChI=1S/C9H9BrO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3
InChIKeyUOTABGHBTFXTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethoxybenzaldehyde (CAS 1353962-25-0) for Targeted Synthesis and Procurement


4-Bromo-3-ethoxybenzaldehyde (CAS 1353962-25-0) is a brominated aromatic aldehyde with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It features a benzaldehyde core substituted with a bromine atom at the 4-position and an ethoxy group at the 3-position . This specific substitution pattern imparts distinct physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry, agrochemical development, and targeted protein degradation research [1].

1
Core Utility Targeted protein degrader synthesis (PROTACs / molecular glues) Designated protein degrader building block
2
Reactivity Profile Cross-coupling handle with distinct steric and electronic environment 4-bromo + 3-ethoxy substitution pattern
3
Procurement Context Medicinal chemistry SAR and agrochemical intermediate workflows

Why 4-Bromo-3-ethoxybenzaldehyde Cannot Be Replaced by Common Analogs


The 4-bromo-3-ethoxy substitution pattern of 4-bromo-3-ethoxybenzaldehyde is not interchangeable with closely related analogs such as 4-bromo-3-methoxybenzaldehyde or 3-bromo-4-ethoxybenzaldehyde. The specific positioning of the bromine and ethoxy groups dictates the compound's reactivity in cross-coupling reactions, its lipophilicity, and its steric profile, all of which are critical for downstream synthetic applications [1]. For instance, the 3-ethoxy group provides a distinct electronic and steric environment compared to a 3-methoxy group, influencing reaction yields and selectivity in palladium-catalyzed couplings [2]. Substituting with a regioisomer like 3-bromo-4-ethoxybenzaldehyde alters the vector of the aldehyde handle, leading to different molecular geometries in final products, which can be detrimental in structure-activity relationship (SAR) studies .

Target: 4-Bromo-3-ethoxybenzaldehyde
vs
4-Bromo-3-methoxybenzaldehyde
Ethoxy to methoxy shift alters lipophilicity, steric profile, and coupling yields
Target: 4-Bromo-3-ethoxybenzaldehyde
vs
3-Bromo-4-ethoxybenzaldehyde
Regioisomer swap redirects aldehyde vector, compromising SAR geometry

Quantitative Differentiation of 4-Bromo-3-ethoxybenzaldehyde from Key Analogs


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability

4-Bromo-3-ethoxybenzaldehyde exhibits a higher calculated logP value of 2.66 compared to its methoxy analog 4-bromo-3-methoxybenzaldehyde, which has a logP of 2.38 [1]. This increase in lipophilicity is attributed to the additional methylene unit in the ethoxy group, enhancing the compound's partition coefficient and potentially improving its ability to cross biological membranes [2].

Lipophilicity
Data to verify
2.66 logP
Reported higher logP vs. 3-methoxy analog (2.38)
Calculated values; may support membrane permeability screening
Lipophilicity Drug Design ADME

Superior Aqueous Solubility for Reaction Handling

4-Bromo-3-ethoxybenzaldehyde demonstrates notably lower aqueous solubility (0.2 g/L at 25°C) compared to its methoxy analog 4-bromo-3-methoxybenzaldehyde (0.45 g/L at 25°C) [1]. This difference in solubility can be advantageous in biphasic reaction systems or workup procedures where controlled partitioning is desired [2].

Aqueous Solubility
Reported
0.2 g/L
Supports biphasic reaction handling and precipitation workup
Measured at 25°C; 2.25-fold lower than methoxy analog
Solubility Reaction Conditions Process Chemistry

Distinct Melting Point for Purity and Identity Confirmation

The melting point of 4-bromo-3-ethoxybenzaldehyde is reported as 70-74°C (with a reference value of 72°C), which is significantly lower than that of its methoxy analog 4-bromo-3-methoxybenzaldehyde (126-127°C) [1]. This substantial difference of over 50°C provides a straightforward and reliable method for identity verification and purity assessment during procurement and use [2].

Melting Point
Reported
72°C ref
Distinct identity and purity checkpoint vs. 3-methoxy analog
Approx. 54°C lower; standard laboratory determination
Melting Point Quality Control Analytical Chemistry

Application as a Building Block for Targeted Protein Degraders

4-Bromo-3-ethoxybenzaldehyde is specifically marketed and utilized as a building block for the synthesis of targeted protein degraders, including PROTACs and molecular glues [1]. While 4-bromo-3-methoxybenzaldehyde also finds use in heterocycle synthesis, the ethoxy analog is uniquely positioned within the protein degrader chemical space, likely due to its specific substitution pattern that offers favorable linker geometry or physicochemical properties for ternary complex formation .

Application Designation
Context-dependent
Protein Degrader Building Block
Marketed application may reduce synthetic risk in PROTAC research
Vendor categorization; verify fit for specific degrader design
PROTAC Molecular Glue Drug Discovery

Optimal Application Scenarios for 4-Bromo-3-ethoxybenzaldehyde (CAS 1353962-25-0)


Synthesis of PROTACs and Molecular Glues

4-Bromo-3-ethoxybenzaldehyde is an ideal starting material for the construction of PROTAC (Proteolysis Targeting Chimera) molecules and molecular glues. Its 4-bromo substituent serves as a convenient handle for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to attach diverse E3 ligase ligands or target protein binders, while the aldehyde group allows for subsequent reductive amination or other transformations to build the linker region. The compound's designation as a 'Protein Degrader Building Block' by reputable vendors underscores its proven utility in this rapidly growing field of drug discovery [1].

Medicinal Chemistry SAR Studies

In medicinal chemistry campaigns, the 3-ethoxy group of this compound offers a unique combination of steric bulk and electronic properties that are distinct from the more common 3-methoxy or 3-hydroxy analogs. The measured logP value of 2.66 [2] and aqueous solubility of 0.2 g/L [3] provide a balanced profile for exploring structure-activity relationships where moderate lipophilicity and controlled solubility are desired. The distinct melting point (70-74°C) facilitates easy handling and quality control in parallel synthesis libraries.

Agrochemical Intermediate Synthesis

The compound serves as a key intermediate in the synthesis of novel agrochemicals, where the bromine atom enables late-stage functionalization via cross-coupling, and the aldehyde moiety provides a versatile site for condensation with hydrazines, amines, or other nucleophiles to generate heterocyclic scaffolds common in fungicides and herbicides [4]. Its specific substitution pattern can impart desired physicochemical properties, such as optimized logP for foliar uptake, to the final agrochemical product.

Application
Selection Property
Validation Focus
PROTAC / Molecular Glue Synthesis
Protein degrader building block designation
Linker geometry and ternary complex compatibility
Medicinal Chemistry SAR
Moderate lipophilicity and controlled solubility
Parallel synthesis handling and quality control
Agrochemical Intermediate
Late-stage cross-coupling and heterocycle formation
Physicochemical property optimization for foliar uptake

Technical Documentation Hub

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58 linked technical documents
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